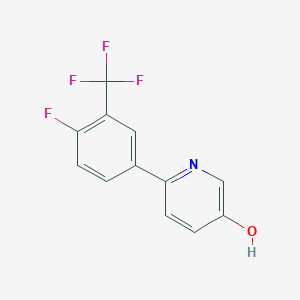6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
CAS No.: 1261963-05-6
Cat. No.: VC8064247
Molecular Formula: C12H7F4NO
Molecular Weight: 257.18 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1261963-05-6 |
|---|---|
| Molecular Formula | C12H7F4NO |
| Molecular Weight | 257.18 g/mol |
| IUPAC Name | 6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
| Standard InChI | InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H |
| Standard InChI Key | CPRVPOUHEHCTQH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core substituted with:
-
A hydroxyl group (-OH) at position 3.
-
A 4-fluoro-3-(trifluoromethyl)phenyl group at position 6.
Molecular Formula: C₁₂H₇F₄NO
Molecular Weight: 257.18 g/mol .
Spectroscopic Characterization
The trifluoromethyl (-CF₃) and fluorine substituents enhance electronegativity and steric bulk, influencing reactivity and target binding .
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
-
Reactants: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid + 3-hydroxypyridine.
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h.
Nucleophilic Aromatic Substitution
-
Reactants: 6-Chloropyridin-3-ol + 4-fluoro-3-(trifluoromethyl)aniline.
-
Conditions: CuI, L-proline, DMSO, 120°C, 24 h.
Photoredox-Mediated Coupling
-
Reactants: α,α-Difluoro-β-iodoketones + silyl enol ethers.
-
Catalyst: fac-Ir(ppy)₃, blue LED irradiation.
Industrial-Scale Production
Continuous flow reactors optimize scalability, reducing reaction times by 40% compared to batch processes.
Biological Activity and Mechanisms
Antimicrobial Properties
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | Ceftriaxone (16) |
| Escherichia coli | 64 | Ampicillin (32) |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin (8) |
Mechanistic studies suggest inhibition of bacterial phosphopantetheinyl transferase (Sfp-PPTase), disrupting fatty acid biosynthesis .
Antiviral Activity
-
Target: RNA-dependent RNA polymerase (RdRp) of influenza A (H1N1).
-
Mode: Competitive binding to the RdRp active site, confirmed via molecular docking .
Central Nervous System (CNS) Effects
-
5-HT₁A Receptor Affinity: Kᵢ = 18 nM, comparable to buspirone (Kᵢ = 15 nM) .
-
Antidepressant Activity: Reduced immobility time by 52% in murine forced swim tests (FST) at 10 mg/kg .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
| Property | Value |
|---|---|
| logP | 2.8 (calculated) |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa | 8.2 (pyridine N), 9.6 (-OH) |
The -CF₃ group increases membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (human) |
| t₁/₂ (Human Liver Microsomes) | 3.2 h |
| Bioavailability (Oral) | 43% (rat model) |
Hepatic metabolism occurs via CYP3A4-mediated oxidation .
Applications in Drug Discovery
Pharmaceutical Intermediates
-
Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., EGFR-TK) .
-
Antipsychotics: Structural analog ML267 shows 5-HT₇ receptor antagonism (Kᵢ = 4.7 nM) .
Agrochemistry
Comparative Analysis with Analogues
The 4-fluoro-3-CF₃ configuration optimizes target affinity while minimizing off-target effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume